Apinaca

Catalog No.
S519126
CAS No.
1345973-53-6
M.F
C23H31N3O
M. Wt
365.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apinaca

CAS Number

1345973-53-6

Product Name

Apinaca

IUPAC Name

N-(1-adamantyl)-1-pentylindazole-3-carboxamide

Molecular Formula

C23H31N3O

Molecular Weight

365.5 g/mol

InChI

InChI=1S/C23H31N3O/c1-2-3-6-9-26-20-8-5-4-7-19(20)21(25-26)22(27)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h4-5,7-8,16-18H,2-3,6,9-15H2,1H3,(H,24,27)

InChI Key

UCTCCIPCJZKWEZ-UHFFFAOYSA-N

SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4

Solubility

Soluble in DMSO

Synonyms

APINACA; N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide; RAPINACA; AKB48; AKB-48; AKB 48

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4

Description

The exact mass of the compound Apinaca is 365.2467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Important Note

Apinaca, also known as AKB-48, is a synthetic cannabinoid. Due to its potential for abuse and psychoactive effects, research on Apinaca is strictly regulated and typically focused on understanding its dangers and developing detection methods.

  • Pharmacological Characterization:

Researchers use Apinaca to study how synthetic cannabinoids interact with the body's cannabinoid receptors. This research helps scientists understand the mechanisms by which these drugs produce psychoactive effects. In vitro (cell-based) and in vivo (animal) studies have been conducted to explore Apinaca's binding affinity to cannabinoid receptors and its overall pharmacological profile [].

  • Analytical Method Development:

Due to the emergence of Apinaca and other synthetic cannabinoids as drugs of abuse, there's a need for effective methods to detect them in biological samples and seized materials. Scientific research plays a crucial role in developing and validating analytical techniques like chromatography and mass spectrometry for the specific identification of Apinaca [].

  • Safety and Toxicology:

Because Apinaca is a psychoactive compound with unknown long-term effects, researchers use it to investigate its potential health risks. This includes studies on Apinaca's toxicity in various animal models to assess its impact on organs and physiological systems [].

Apinaca, also known as N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide, is a synthetic cannabinoid that acts primarily as a potent agonist for the cannabinoid receptors, specifically the CB1 and CB2 receptors. This compound was first identified in Japan in 2012 as an ingredient in herbal smoking blends and has since been classified as a Schedule I controlled substance in various jurisdictions, including the United States. Its structure features an indazole core with an adamantyl group, which contributes to its pharmacological properties .

Apinaca acts as a cannabinoid receptor agonist, particularly targeting the CB1 receptor in the brain. CB1 receptors are involved in the psychoactive effects of cannabis, and Apinaca binding to these receptors produces similar effects like euphoria, relaxation, and altered perception [, ].

Apinaca is a Schedule I controlled substance in the US due to its high potential for abuse and lack of accepted medical use [].

  • Toxicity: Apinaca can be significantly more potent than THC, leading to a higher risk of overdose and severe side effects, including psychosis, seizures, vomiting, rapid heart rate, and even death [, ].
  • Flammability: Apinaca is likely flammable as a typical organic compound.
  • Reactivity: Data on specific reactivity is unavailable, but Apinaca may react with strong acids or bases.

Apinaca undergoes extensive metabolic transformations primarily via cytochrome P450 enzymes. These reactions include hydroxylation and oxidation at various sites on the molecule, resulting in multiple metabolites. The primary metabolic pathways involve:

  • Hydroxylation: Monohydroxylated, dihydroxylated, and trihydroxylated products are formed.
  • Oxidation: Occurs on both the adamantyl ring and the aliphatic side chain.
  • Carboxylation: On the pentyl group by enzymes such as alcohol dehydrogenase .

These metabolic processes lead to a variety of metabolites that can be detected in biological fluids, aiding in forensic analysis .

Apinaca exhibits significant biological activity through its interaction with cannabinoid receptors. It is characterized as a full agonist at the CB1 receptor with a binding affinity (Ki) of approximately 3.24 nM and an effective concentration (EC50) of 142 nM. At the CB2 receptor, it acts as a partial agonist with a Ki of 1.68 nM . The pharmacological effects observed include:

  • Hypothermia: Induced at higher doses.
  • Analgesia: Pain-relieving effects noted in animal studies.
  • Catalepsy: A state of immobility observed in response to certain stimuli.
  • Altered Sensorimotor Responses: Changes in visual, acoustic, and tactile responses have been documented .

These effects are consistent with those produced by other synthetic cannabinoids.

Research indicates that Apinaca interacts significantly with various cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in its metabolism. Studies have shown that Apinaca can inhibit several CYP enzymes, leading to potential drug-drug interactions when co-administered with other substances metabolized by these pathways . Furthermore, its binding affinity at cannabinoid receptors suggests possible interactions that could influence physiological responses.

Apinaca shares structural and functional similarities with several other synthetic cannabinoids. Notable compounds include:

  • JWH-018: A well-known synthetic cannabinoid with similar agonistic properties at CB1 and CB2 receptors.
  • Δ9-Tetrahydrocannabinol (Δ9-THC): The primary psychoactive component of cannabis, serving as a benchmark for comparison.
  • APICA: Another synthetic cannabinoid closely related to Apinaca but differing slightly in structure.

Comparison Table

CompoundCB1 Ki (nM)CB2 Ki (nM)Agonist Type
Apinaca3.241.68Full/Partial
JWH-0189.628.55Full
Δ9-THC28.3537.82Full
APICANot specifiedNot specifiedFull

Apinaca's unique structural features and potent receptor activity distinguish it from these compounds while placing it within the broader category of synthetic cannabinoids .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

365.246712621 g/mol

Monoisotopic Mass

365.246712621 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MHR0400Y84

Wikipedia

APINACA

Dates

Modify: 2023-08-15
1: Drug Enforcement Administration, Department of Justice. Schedules of Controlled Substances: Temporary Placement of Six Synthetic Cannabinoids (5F-ADB, 5F-AMB, 5F-APINACA, ADB-FUBINACA, MDMB-CHMICA and MDMB-FUBINACA) into Schedule I. Temporary Scheduling Order. Fed Regist. 2017 Apr 10;82(67):17119-24. PubMed PMID: 28425681.
2: Drug Enforcement Administration, Department of Justice. Schedules of Controlled Substances: Temporary Placement of Six Synthetic Cannabinoids (5F-ADB, 5F-AMB, 5F-APINACA, ADB-FUBINACA, MDMB- CHMICA and MDMB-FUBINACA) Into Schedule I. Notice of Intent. Fed Regist. 2016 Dec 21;81(245):93595-9. PubMed PMID: 28068047.
3: Asada A, Doi T, Tagami T, Takeda A, Sawabe Y. Isomeric discrimination of synthetic cannabinoids by GC-EI-MS: 1-adamantyl and 2-adamantyl isomers of N-adamantyl carboxamides. Drug Test Anal. 2017 Mar;9(3):378-388. doi: 10.1002/dta.2124. Epub 2016 Nov 18. PubMed PMID: 27770510.
4: Drug Enforcement Administration, Department of Justice. Schedules of Controlled Substances: Placement of UR-144, XLR11, and AKB48 into Schedule I. Final rule. Fed Regist. 2016 May 11;81(91):29142-5. PubMed PMID: 27192731.
5: Frinculescu A, Lyall CL, Ramsey J, Miserez B. Variation in commercial smoking mixtures containing third-generation synthetic cannabinoids. Drug Test Anal. 2017 Feb;9(2):327-333. doi: 10.1002/dta.1975. Epub 2016 May 10. PubMed PMID: 27161591.
6: Jia W, Meng X, Qian Z, Hua Z, Li T, Liu C. Identification of three cannabimimetic indazole and pyrazole derivatives, APINACA 2H-indazole analogue, AMPPPCA, and 5F-AMPPPCA. Drug Test Anal. 2017 Feb;9(2):248-255. doi: 10.1002/dta.1967. Epub 2016 Mar 9. PubMed PMID: 26968728.
7: Hess C, Stockhausen S, Kernbach-Wighton G, Madea B. Death due to diabetic ketoacidosis: Induction by the consumption of synthetic cannabinoids? Forensic Sci Int. 2015 Dec;257:e6-e11. doi: 10.1016/j.forsciint.2015.08.012. Epub 2015 Aug 29. PubMed PMID: 26363623.
8: Gatch MB, Forster MJ. Δ9-Tetrahydrocannabinol-like effects of novel synthetic cannabinoids found on the gray market. Behav Pharmacol. 2015 Aug;26(5):460-8. doi: 10.1097/FBP.0000000000000150. PubMed PMID: 26061356; PubMed Central PMCID: PMC4497846.
9: Drug Enforcement Administration, Department of Justice. Schedules of controlled substances: extension of temporary placement of UR-144, XLR11, and AKB48 in schedule I of the Controlled Substances Act. Final order. Fed Regist. 2015 May 15;80(94):27854-6. PubMed PMID: 25985482.
10: Karinen R, Tuv SS, Øiestad EL, Vindenes V. Concentrations of APINACA, 5F-APINACA, UR-144 and its degradant product in blood samples from six impaired drivers compared to previous reported concentrations of other synthetic cannabinoids. Forensic Sci Int. 2015 Jan;246:98-103. doi: 10.1016/j.forsciint.2014.11.012. Epub 2014 Nov 21. PubMed PMID: 25485949.
11: Strano Rossi S, Odoardi S, Gregori A, Peluso G, Ripani L, Ortar G, Serpelloni G, Romolo FS. An analytical approach to the forensic identification of different classes of new psychoactive substances (NPSs) in seized materials. Rapid Commun Mass Spectrom. 2014 Sep 15;28(17):1904-16. doi: 10.1002/rcm.6969. PubMed PMID: 25088134.
12: Holm NB, Pedersen AJ, Dalsgaard PW, Linnet K. Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry. Drug Test Anal. 2015 Mar;7(3):199-206. doi: 10.1002/dta.1663. Epub 2014 May 6. PubMed PMID: 24802286.
13: Gandhi AS, Zhu M, Pang S, Wohlfarth A, Scheidweiler KB, Liu HF, Huestis MA. First characterization of AKB-48 metabolism, a novel synthetic cannabinoid, using human hepatocytes and high-resolution mass spectrometry. AAPS J. 2013 Oct;15(4):1091-8. doi: 10.1208/s12248-013-9516-0. Epub 2013 Aug 3. PubMed PMID: 23913126; PubMed Central PMCID: PMC3787239.
14: Drug Enforcement Administration, Department of Justice. Schedules of controlled substances: temporary placement of three synthetic cannabinoids into Schedule I. Final order. Fed Regist. 2013 May 16;78(95):28735-9. PubMed PMID: 23678676.
15: Uchiyama N, Kawamura M, Kikura-Hanajiri R, Goda Y. URB-754: a new class of designer drug and 12 synthetic cannabinoids detected in illegal products. Forensic Sci Int. 2013 Apr 10;227(1-3):21-32. doi: 10.1016/j.forsciint.2012.08.047. Epub 2012 Oct 9. PubMed PMID: 23063179.

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